N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2S/c25-27(26,22-8-6-21(7-9-22)20-4-2-1-3-5-20)24-16-23-13-17-10-18(14-23)12-19(11-17)15-23/h6-9,17-20,24H,1-5,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXAXVCQQULFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- typically involves the reaction of adamantanecarboxylic acid with appropriate sulfonamide derivatives. One common method includes the use of enamides as alkylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide moiety.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Its unique properties are investigated for applications in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism by which benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, its role as a carbonic anhydrase IX inhibitor is well-documented, where it binds to the enzyme’s active site, preventing its normal function and leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved include interactions with the enzyme’s zinc ion and disruption of its catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide with structurally or functionally related sulfonamides and adamantane-containing derivatives:
Key Observations:
Functional Group Impact: The sulfonamide group in the target compound and analogs (e.g., N-(adamantan-1-yl)-4-aminobenzenesulfonamide) enables hydrogen bonding with enzyme active sites, a feature critical for inhibitors like carbonic anhydrase blockers . Replacing sulfonamide with benzamide () shifts activity toward antiviral applications, likely due to altered binding kinetics .
Cyclohexyl at the benzene’s para position enhances lipophilicity, favoring membrane permeability but requiring formulation strategies (e.g., co-solvents) for administration.
Biological Activity :
- Dual adamantyl groups in N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide demonstrate anti-Dengue activity, suggesting that adamantane’s rigidity may stabilize interactions with viral proteins .
- The target compound’s lack of ionizable groups (unlike hydroxybenzyl derivatives in ) limits solubility but may extend half-life in vivo.
Crystallographic Insights :
- Adamantane-containing compounds (e.g., ) exhibit hydrogen-bonding networks (O—H⋯O, N—H⋯O) and C—H⋯C interactions, which stabilize crystal structures and may influence solid-state formulation .
Research Findings and Implications
- Synthetic Accessibility : Microwave-assisted synthesis (used in ) could optimize the target compound’s yield, given the thermal stability of adamantane and sulfonamide groups .
- Drug-Likeness: The target compound’s calculated logP (~5.8) exceeds Lipinski’s rule-of-five threshold, necessitating prodrug strategies or nanocarriers for delivery.
Biological Activity
N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide is a complex organic compound with potential biological applications, particularly in the fields of cancer therapy and enzyme inhibition. Its unique structural features, including the adamantane and cyclohexyl moieties, contribute to its biological activity, making it a subject of interest in medicinal chemistry.
This compound is characterized by the following IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H33NO2S |
| CAS Number | 681852-26-6 |
The synthesis typically involves reactions between adamantanecarboxylic acid and sulfonamide derivatives, employing various methods such as microwave irradiation to enhance efficiency and yield .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By binding to the active site of CA IX, this compound disrupts its normal function, leading to antiproliferative effects in cancer cells .
Enzyme Inhibition
Research indicates that this compound effectively inhibits CA IX, with studies showing significant activity against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated inhibition of cell viability in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines under hypoxic conditions .
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits a concentration-dependent inhibitory effect on cancer cells. In particular:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 16a | HT-29 | 400 | Significant decrease in cell viability |
| 16b | MDA-MB-231 | 400 | Higher activity under hypoxia |
| 16e | MG-63 | Not specified | Better than acetazolamide (AZM) |
The above data suggest that this compound could be a promising candidate for further development as a therapeutic agent against cancers expressing CA IX .
Case Studies
Several studies have explored the biological activity of related sulfonamides, providing insights into structure–activity relationships (SAR). For example, modifications on the aliphatic chain significantly influenced inhibitory potency against CA IX. The most active derivatives were identified as having specific substitutions that enhanced their binding affinity .
Q & A
Q. Optimization Factors :
- Temperature : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate sulfonamide formation .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves steric interactions between adamantane and cyclohexyl groups, confirming the 3D conformation .
Advanced: What strategies resolve discrepancies in reported biological activities of adamantane-sulfonamide derivatives?
Methodological Answer:
Discrepancies often arise from:
Q. Resolution Strategies :
Comparative SAR Studies : Systematically vary substituents (e.g., cyclohexyl vs. piperidine) and test against standardized assays .
Meta-Analysis : Pool data from multiple studies to identify trends in activity-conformation relationships .
Basic: What is the hypothesized mechanism of antimicrobial activity for this compound?
Methodological Answer:
The adamantane-sulfonamide scaffold likely targets:
Q. Supporting Evidence :
- Enzyme Assays : IC values against DHPS correlate with MICs in E. coli .
- Fluorescence Microscopy : Localization studies show compound accumulation in bacterial membranes .
Advanced: How can computational methods improve the design of adamantane-sulfonamide derivatives?
Methodological Answer:
- Molecular Docking : Predict binding affinity to target enzymes (e.g., DHPS or viral proteases) using software like AutoDock Vina .
- MD Simulations : Assess conformational stability in lipid bilayers to optimize membrane interaction .
- QSAR Models : Relate logP values and steric parameters (e.g., molar refractivity) to bioactivity .
Basic: What analytical challenges arise in characterizing this compound’s thermal stability?
Methodological Answer:
- Decomposition Pathways : Adamantane’s rigid structure may lead to cleavage under high temperatures (>250°C) .
- Techniques :
Advanced: How do steric effects from the adamantane and cyclohexyl groups influence reactivity?
Methodological Answer:
- Steric Hindrance : Bulky groups reduce nucleophilic attack on the sulfonamide sulfur, limiting hydrolysis .
- Crystallographic Data : X-ray structures show intramolecular C–H⋯π interactions between adamantane and benzene rings, stabilizing the conformation .
- Reactivity Studies : Kinetic assays reveal slower acylation rates compared to less hindered sulfonamides .
Basic: What solvents and pH conditions are optimal for in vitro bioactivity assays?
Methodological Answer:
- Solubility : Use DMSO (≤1% v/v) for stock solutions to avoid cytotoxicity .
- Buffer Systems : Phosphate buffer (pH 7.4) mimics physiological conditions for enzyme assays .
- Stability Tests : Monitor compound degradation via HPLC over 24 hours to validate assay reliability .
Advanced: How can conflicting data on antiviral activity be reconciled across studies?
Methodological Answer:
Conflicts often stem from:
Q. Validation Approaches :
- Reverse Genetics : Engineer viral strains with targeted mutations to assess resistance .
- Structural Biology : Cryo-EM of compound-virus complexes identifies binding site alterations .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
